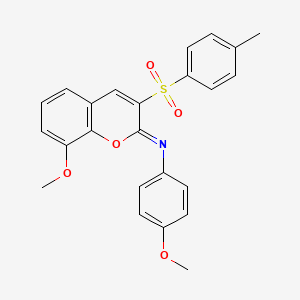
(Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline is a useful research compound. Its molecular formula is C24H21NO5S and its molecular weight is 435.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a chromenylidene core and various functional groups, positions it as a candidate for diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C24H21NO5S
- Molecular Weight : 435.49 g/mol
- CAS Number : 902557-58-8
- IUPAC Name : 8-methoxy-N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine
The compound's structure includes methoxy groups that may enhance its lipophilicity and biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methoxyaniline with 3-tosyl-2H-chromen-2-one. The reaction is generally performed under reflux conditions in the presence of a base, such as potassium carbonate, using solvents like ethanol to facilitate the reaction .
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, SMART compounds, which include methoxybenzoyl derivatives, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| SMART-H | Inhibition of tubulin polymerization | Prostate Cancer (PC-3) | |
| SMART-F | Induction of apoptosis | Melanoma (A375) |
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial properties. The presence of the tosyl group has been linked to enhanced interaction with bacterial cell membranes, potentially disrupting their integrity and leading to cell death .
Anti-inflammatory Effects
The anti-inflammatory potential of methoxy-substituted compounds has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The biological effects of this compound are likely mediated through interactions with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with various receptors that play roles in cell signaling pathways.
- Signal Transduction Pathways : The compound could influence pathways related to apoptosis and cell proliferation.
Case Studies
- In Vivo Studies : Research involving animal models has demonstrated that derivatives of this compound can effectively reduce tumor sizes without significant neurotoxicity, indicating a favorable therapeutic window .
- Cell Line Studies : In vitro studies have shown that treatment with this compound leads to increased apoptosis rates in various cancer cell lines compared to untreated controls .
Propriétés
IUPAC Name |
8-methoxy-N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-16-7-13-20(14-8-16)31(26,27)22-15-17-5-4-6-21(29-3)23(17)30-24(22)25-18-9-11-19(28-2)12-10-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOTWYNEDWPRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














